molecular formula C13H18ClNO3S B2836307 N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide CAS No. 1795088-83-3

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide

Cat. No.: B2836307
CAS No.: 1795088-83-3
M. Wt: 303.8
InChI Key: CCFRBZHPXYFUHC-UHFFFAOYSA-N
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Description

N-[2-(3-Chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide is a synthetic small molecule of interest in early-stage pharmacological research and chemical probe development. This compound features a sulfonamide group linked to a chlorophenyl-methoxypropyl chain, a structural motif found in molecules that modulate various biological targets . The presence of the sulfonamide functional group is significant, as this chemotype is well-represented in libraries of compounds evaluated for antitumor activity and is known to interact with a range of enzymes . The specific stereochemistry and substitution pattern on the core scaffold are critical for its selectivity and potency. Researchers can utilize this compound as a chemical tool to explore the function of sulfonamide-interacting proteins or as a lead structure for the development of novel inhibitors. Potential research applications include investigating its effects on kinase signaling pathways , metabolic regulation via protein-protein interactions , or cellular proliferation mechanisms . Its physicochemical properties make it suitable for in vitro assays studying cell cycle dynamics and apoptosis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct appropriate safety assessments before handling.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-13(18-2,10-4-3-5-11(14)8-10)9-15-19(16,17)12-6-7-12/h3-5,8,12,15H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFRBZHPXYFUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1CC1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For example, the synthesis might involve the reaction of 3-chlorophenylmethanol with methoxypropylamine to form an intermediate, which is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving sulfonamides.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and sulfonamide group are key structural features that influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural elements include:

  • Cyclopropanesulfonamide core : Unlike carboxamide-containing analogs (e.g., compounds in ), the sulfonamide group may improve hydrolytic stability and solubility due to its stronger hydrogen-bonding capacity and acidity .
  • 3-Chlorophenyl substituent : Chlorine’s electron-withdrawing effects and lipophilicity may enhance receptor binding compared to fluorine in analogs like 2-(3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide (2b) .
  • Methoxypropyl chain : The methoxy group on the propyl chain, rather than the aromatic ring (as in ’s 1d), may reduce steric hindrance and improve pharmacokinetics.
Table 1: Structural and Activity Comparison
Compound Name Core Structure Aromatic Substituent Side Chain Potency vs DFB Toxicity (μM)
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide Cyclopropanesulfonamide 3-Chlorophenyl Methoxypropyl Unknown Unknown
2c (N-(2-chlorophenyl)-2-(3-chlorophenyl)cyclopropane-1-carboxamide) Cyclopropanecarboxamide 3-Chlorophenyl Chlorophenyl 1.9-fold >1000
1d (N-(4-bromo-2-methoxyphenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide) Cyclopropanecarboxamide 3-Fluorophenyl Bromo-methoxyphenyl 3-fold >1000
N-[3-(3-chlorophenoxy)propyl]cyclopropanamine Cyclopropanamine 3-Chlorophenoxy Propylamine Not reported Not reported

Pharmacological and Toxicity Profiles

  • Potency : Carboxamide analogs with 3-chlorophenyl groups (e.g., 2c) exhibit moderate potency (1.9-fold over DFB), whereas fluorophenyl derivatives (1d) show higher potency (3-fold) . The target compound’s sulfonamide group may alter potency due to differences in electronic effects.
  • Toxicity: Analogs with bulky heterocyclic substituents (e.g., benzothiazole in 1e) show toxicity at >300 μM, while simpler chlorophenyl derivatives (2c) are non-toxic up to 1000 μM . The methoxypropyl chain in the target compound may further reduce toxicity by avoiding reactive moieties.

Metabolic and Solubility Considerations

  • Sulfonamide vs.
  • Methoxy Positioning : The methoxy group on the propyl chain (vs. aromatic methoxy in 1d) may lower lipophilicity, improving aqueous solubility and blood-brain barrier penetration for CNS targets.

Q & A

Q. What are the established synthetic routes for N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide, and how can purity be ensured?

The synthesis typically involves coupling a cyclopropanesulfonamide precursor with a 3-chlorophenyl-methoxypropyl intermediate. Key steps include nucleophilic substitution or amidation under controlled conditions. For high purity, reaction parameters such as temperature (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., dichloromethane for inert environments), and purification via column chromatography or recrystallization are critical .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the cyclopropane ring (δ 0.8–1.5 ppm for cyclopropane protons) and the 3-chlorophenyl group (aromatic protons at δ 7.2–7.5 ppm). Mass spectrometry (MS) confirms the molecular ion peak ([M+H]⁺), while infrared (IR) spectroscopy identifies sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and methoxy groups (C-O stretching at ~1250 cm⁻¹). X-ray crystallography can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts during synthesis?

Optimization involves screening catalysts (e.g., DMAP for acylation), adjusting stoichiometry (1.2–1.5 equivalents of sulfonamide precursor), and using anhydrous solvents (e.g., THF or DMF) to suppress hydrolysis. Kinetic studies using HPLC or GC-MS can identify side reactions (e.g., methoxy group cleavage) and guide temperature modulation .

Q. How should researchers address contradictions in reported bioactivity data for analogs of this compound?

Discrepancies may arise from assay variability (e.g., cell line sensitivity) or substituent effects. For example, in cyclopropyl-containing analogs, replacing 3-fluorophenyl with 3-chlorophenyl groups increased anti-inflammatory potency but introduced toxicity at higher concentrations (>300 μM). Validating results across multiple assays (e.g., NO inhibition vs. cell viability) and using structure-activity relationship (SAR) models can clarify mechanisms .

Q. What strategies are effective for designing analogs to explore the role of the cyclopropane ring in biological interactions?

Introduce steric or electronic modifications to the cyclopropane ring (e.g., fluorination at C1 or C2) and compare binding affinities to targets like metabotropic glutamate receptors. Computational docking studies (e.g., using AutoDock Vina) can predict interactions, while in vitro assays (e.g., microglial cell viability tests) validate functional impacts. Analogs with bulkier substituents (e.g., 4-bromo-2-methoxyphenyl) showed enhanced potency without toxicity .

Q. What is the hypothesized mechanism of action for this compound in anti-inflammatory studies?

Preliminary data suggest inhibition of nitric oxide (NO) production in BV2 microglial cells, potentially via modulation of NF-κB or MAPK pathways. Dose-response experiments (e.g., 10–1000 μM) and Western blotting for phosphorylated signaling proteins (e.g., p38 MAPK) are recommended to confirm targets. The cyclopropane ring’s rigidity may enhance binding to allosteric sites on enzymes .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with PubChem entries (e.g., InChI=1S/C13H15ClNO3S) to confirm structural assignments .
  • Toxicity Screening : Use BV2 microglial cell viability assays (MTT or LDH release) to differentiate bioactivity from cytotoxicity .
  • SAR Modeling : Leverage tools like Schrödinger’s Maestro to correlate substituent electronegativity with receptor binding energy .

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